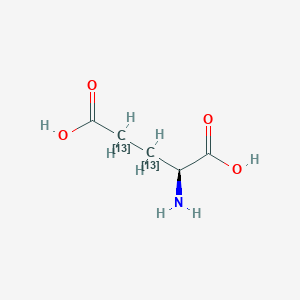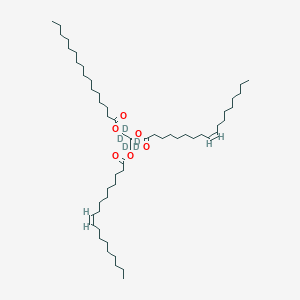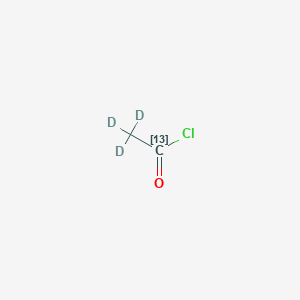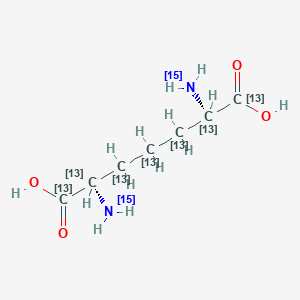
(2S)-2-amino(3,4-13C2)pentanedioic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(2S)-2-amino(3,4-13C2)pentanedioic acid” is a compound with a specific isotopic labeling pattern. It contains two carbon-13 (^13C) atoms at positions 3 and 4 of the pentanedioic acid backbone. The compound is a chiral amino acid, meaning it has an asymmetric carbon center (the 2S configuration). Amino acids are fundamental building blocks of proteins and play essential roles in biological processes.
Vorbereitungsmethoden
Synthetic Routes:: The synthesis of “(2S)-2-amino(3,4-13C2)pentanedioic acid” involves incorporating ^13C-labeled precursors during the chemical reactions. Here are the key steps:
Starting Material: Begin with a ^13C-labeled precursor, such as cholesterol-3,4-13C2, which contains the desired isotopic pattern.
Oxidation: Convert the cholesterol derivative to the corresponding keto acid by oxidizing the 3α-hydroxyl group.
Ring Modification: Transform the A-ring into the Δ4-3-ketone.
Carboxylation: Introduce the carboxylic acid group at position C-24.
Selective Reduction: Reduce the carboxylic acid to the alcohol while preserving the A-ring enone.
Industrial Production:: The industrial-scale production of this compound may involve large-scale isotopic labeling of precursors using specialized facilities.
Analyse Chemischer Reaktionen
Reactions:: “(2S)-2-amino(3,4-13C2)pentanedioic acid” can participate in various chemical reactions:
Oxidation: It can undergo oxidation reactions, forming products with modified functional groups.
Reduction: Reduction reactions may lead to different stereoisomers or derivatives.
Substitution: Substituents can be added or replaced at various positions.
Oxidation: Use oxidizing agents like potassium permanganate (KMnO4) or Jones reagent.
Reduction: Employ reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Various nucleophiles (e.g., amines, alkoxides) can be used.
Wissenschaftliche Forschungsanwendungen
Chemistry: Isotopically labeled compounds like “(2S)-2-amino(3,4-13C2)pentanedioic acid” are valuable tools for studying metabolic pathways, protein folding, and enzyme kinetics.
Biology: Researchers use isotopic labeling to trace metabolic fluxes and understand cellular processes.
Medicine: Isotopically labeled amino acids aid in drug metabolism studies and protein turnover analysis.
Industry: Isotopic tracers play a role in quality control and process optimization.
Wirkmechanismus
The exact mechanism of action for “(2S)-2-amino(3,4-13C2)pentanedioic acid” depends on its specific biological context. It may serve as a substrate for enzymes, participate in protein synthesis, or influence metabolic pathways.
Vergleich Mit ähnlichen Verbindungen
While there are no direct analogs with the same isotopic pattern, other labeled amino acids (e.g., ^13C-labeled glutamine, serine) share similar applications.
Eigenschaften
Molekularformel |
C5H9NO4 |
|---|---|
Molekulargewicht |
149.11 g/mol |
IUPAC-Name |
(2S)-2-amino(3,4-13C2)pentanedioic acid |
InChI |
InChI=1S/C5H9NO4/c6-3(5(9)10)1-2-4(7)8/h3H,1-2,6H2,(H,7,8)(H,9,10)/t3-/m0/s1/i1+1,2+1 |
InChI-Schlüssel |
WHUUTDBJXJRKMK-JBAKHTSASA-N |
Isomerische SMILES |
[13CH2]([13CH2]C(=O)O)[C@@H](C(=O)O)N |
Kanonische SMILES |
C(CC(=O)O)C(C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N'-{(E)-[4-(benzyloxy)phenyl]methylidene}-2-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino]acetohydrazide](/img/structure/B12056910.png)
![5-Acetamido-3,5-dideoxynon-2-ulopyranonosyl-(2->3)hexopyranosyl-(1->3)-[6-deoxyhexopyranosyl-(1->4)]-2-acetamido-2-deoxyhexose](/img/structure/B12056912.png)
![Dichloro[1,3-bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene][(5-isobutoxycarbonylamino)-(2-isopropoxy)benzylidene]ruthenium(II)](/img/structure/B12056920.png)
![N-[(E)-(5-bromo-2-prop-2-enoxyphenyl)methylideneamino]cyclohexanecarboxamide](/img/structure/B12056921.png)








![3-tert-butyl-7-[(2-mesityl-2-oxoethyl)sulfanyl]-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B12056981.png)
